2,2'-(Butane-1,4-diyldisulfonyl)diethanol
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Overview
Description
2,2’-(Butane-1,4-diyldisulfonyl)diethanol is an organic compound characterized by its unique structure, which includes two sulfonyl groups attached to a butane backbone and two ethanol groups. This compound is typically a colorless to pale yellow liquid and is known for its strong reducing properties. It is soluble in water and various organic solvents, making it versatile for different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyldisulfonyl)diethanol can be achieved through the alkylation of 2,2’-methylenebis(ethanol)The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Butane-1,4-diyldisulfonyl)diethanol typically involves large-scale alkylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,4-diyldisulfonyl)diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-(Butane-1,4-diyldisulfonyl)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Butane-1,4-diyldisulfonyl)diethanol exerts its effects involves its strong reducing properties. The compound can donate electrons to other molecules, thereby reducing them. This electron donation can affect various molecular targets and pathways, including those involved in redox reactions and protein modifications .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Butane-1,4-diyldisulfonyl)diethanol
- 2,2’-(Butane-1,4-diyldisulfonyl)dimethanol
- 2,2’-(Butane-1,4-diyldisulfonyl)dipropanol
Uniqueness
2,2’-(Butane-1,4-diyldisulfonyl)diethanol is unique due to its specific combination of sulfonyl and ethanol groups, which confer distinct chemical properties. Compared to its analogs, it offers a balance of solubility and reactivity that makes it particularly useful in a variety of applications .
Properties
Molecular Formula |
C8H18O6S2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethylsulfonyl)butylsulfonyl]ethanol |
InChI |
InChI=1S/C8H18O6S2/c9-3-7-15(11,12)5-1-2-6-16(13,14)8-4-10/h9-10H,1-8H2 |
InChI Key |
PTPKLKBKOPEXQC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)CCO)CS(=O)(=O)CCO |
Origin of Product |
United States |
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